molecular formula C13H23N4OP B14335220 1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine CAS No. 101476-42-0

1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine

Cat. No.: B14335220
CAS No.: 101476-42-0
M. Wt: 282.32 g/mol
InChI Key: OHJWGOMRCGFIOX-UHFFFAOYSA-N
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Description

1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine is a chemical compound that features a unique structure combining an imidazole ring with a dipiperidine moiety through a phosphoryl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine typically involves the reaction of imidazole derivatives with phosphoryl chloride and piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

    Formation of the imidazole-phosphoryl intermediate: Imidazole reacts with phosphoryl chloride to form an intermediate.

    Coupling with piperidine: The intermediate is then reacted with piperidine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phosphoryl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various phosphoryl-substituted derivatives.

Scientific Research Applications

1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. The phosphoryl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,1’-Carbonyldiimidazole: Used as a coupling agent in peptide synthesis.

    1,1’-Thiophosphoryldiimidazole: Similar structure but with a thiophosphoryl group.

Uniqueness: 1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine is unique due to its specific combination of imidazole and dipiperidine moieties linked by a phosphoryl group

Properties

CAS No.

101476-42-0

Molecular Formula

C13H23N4OP

Molecular Weight

282.32 g/mol

IUPAC Name

1-[imidazol-1-yl(piperidin-1-yl)phosphoryl]piperidine

InChI

InChI=1S/C13H23N4OP/c18-19(17-12-7-14-13-17,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-13H,1-6,8-11H2

InChI Key

OHJWGOMRCGFIOX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)P(=O)(N2CCCCC2)N3C=CN=C3

Origin of Product

United States

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